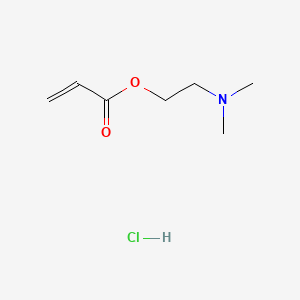

2-(Dimethylamino)ethyl acrylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Dimethylamino)ethyl acrylate hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is an unsaturated carboxylic acid ester that contains a tertiary amino group. This compound is typically a colorless to yellowish liquid with a pungent, amine-like odor . It is known for its reactivity and is used in various industrial and scientific applications.

Méthodes De Préparation

2-(Dimethylamino)ethyl acrylate hydrochloride is prepared via the transesterification of acrylic acid esters such as methyl acrylate or ethyl acrylate with 2-dimethylaminoethanol under acid catalysis with tin or titanium compounds . The reaction typically yields more than 95% of the desired product. During the reaction, inhibitors like phenothiazine are used to prevent polymerization. The product is purified by vacuum distillation and stabilized with about 1,000 ppm of 4-methoxyphenol (MEHQ) .

Analyse Des Réactions Chimiques

2-(Dimethylamino)ethyl acrylate hydrochloride undergoes various chemical reactions, including:

Polymerization: Forms homopolymers and copolymers with acrylic acid, methacrylates, acrylonitrile, and other monomers.

Hydrolysis: Reacts with water to produce acrylic acid and dimethylaminoethanol.

Substitution: Can undergo nucleophilic substitution reactions due to the presence of the ester group.

Common reagents used in these reactions include acids, bases, and free-radical initiators. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-(Dimethylamino)ethyl acrylate hydrochloride is used in various scientific research applications, including:

Polymer Science: Used to create polymers and copolymers with unique properties, such as pH and temperature responsiveness.

Drug Delivery: Polymers derived from this compound are used in drug delivery systems due to their ability to form stable and responsive vesicles.

Gene Therapy: Employed in the development of gene delivery systems due to its ability to form complexes with DNA and RNA.

Nanotechnology: Used in the fabrication of nanocomposites and nanoreactors.

Mécanisme D'action

The mechanism of action of 2-(Dimethylamino)ethyl acrylate hydrochloride involves its ability to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA . This property makes it useful in gene delivery and drug delivery systems. The compound’s reactivity and ability to form stable polymers also contribute to its effectiveness in various applications.

Comparaison Avec Des Composés Similaires

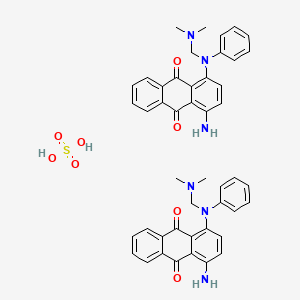

2-(Dimethylamino)ethyl acrylate hydrochloride can be compared with similar compounds such as:

2-(Dimethylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.

Dimethylaminoethyl acrylate: The base compound without the hydrochloride group.

The uniqueness of this compound lies in its ability to form stable and responsive polymers, making it highly valuable in advanced scientific research and industrial applications.

Propriétés

Numéro CAS |

51961-06-9 |

|---|---|

Formule moléculaire |

C7H14ClNO2 |

Poids moléculaire |

179.64 g/mol |

Nom IUPAC |

2-(dimethylamino)ethyl prop-2-enoate;hydrochloride |

InChI |

InChI=1S/C7H13NO2.ClH/c1-4-7(9)10-6-5-8(2)3;/h4H,1,5-6H2,2-3H3;1H |

Clé InChI |

SSZXAJUPVKMUJH-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CCOC(=O)C=C.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.